{1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester
Overview
Description
{1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a chlorophenyl group, an oxo-ethyl group, and a tert-butyl ester group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to start with a suitable piperidine derivative and introduce the chlorophenyl group through a Friedel-Crafts acylation reaction. The oxo-ethyl group can be introduced via an oxidation reaction, and the tert-butyl ester group can be added through esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The oxo-ethyl group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: : The oxo-ethyl group can be reduced to form alcohols or amines.
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols, amines, or alkanes.
Substitution: : Amides, ethers, or esters.
Scientific Research Applications
Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.
Biology: : It may serve as a building block for bioactive compounds.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, the compound could interact with molecular targets through binding to enzymes or receptors, leading to biological effects. The specific pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is similar to other piperidine derivatives, but its unique combination of functional groups sets it apart. For example, compounds like piperidine-4-carboxylic acid tert-butyl ester and 4-chlorophenyl piperidine
List of Similar Compounds
Piperidine-4-carboxylic acid tert-butyl ester
4-Chlorophenyl piperidine
1-(4-Chlorophenyl)piperidin-4-one
N-(4-Chlorophenyl)piperidine-4-carboxamide
Properties
IUPAC Name |
tert-butyl N-[1-[2-(4-chlorophenyl)-2-oxoethyl]piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-18(2,3)24-17(23)20-15-8-10-21(11-9-15)12-16(22)13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLLLDZHJUFYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671373 | |
Record name | tert-Butyl {1-[2-(4-chlorophenyl)-2-oxoethyl]piperidin-4-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-69-4 | |
Record name | tert-Butyl {1-[2-(4-chlorophenyl)-2-oxoethyl]piperidin-4-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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